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molecular formula C13H19NO B2676882 N-Phenethyltetrahydro-2H-pyran-4-amine CAS No. 1154890-05-7

N-Phenethyltetrahydro-2H-pyran-4-amine

Cat. No. B2676882
M. Wt: 205.301
InChI Key: WLKJVLXONNQXSE-UHFFFAOYSA-N
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Patent
US06653489B2

Procedure details

Into a similar device to that used in Example 7 were charged 1.38 g (5.0 mmol) of tetrahydropyranyl-4-p-toluenesulfonate synthesized in Example 6 and having a purity of 93% and 3.18 g (26.0 mmol) of benzylmethylamine, and the mixture was reacted at 70° C. for 4 hours and further at 90° C. for 5 hours. After completion of the reaction, the resulting reaction mixture was concentrated under reduced pressure and purified by silica gel column chromatography (Filler: Wako gel C-200 (available from Wako Junyaku Co.), Eluent: chloroform/methanol (=9/1 (volume ratio)) to obtain 0.72 g (yield: 70%) of 4-benzylmethylaminotetrahydropyrane having a purity of 90% (areal percentage according to high performance liquid chromatography) as a pale yellowish liquid.
[Compound]
Name
tetrahydropyranyl-4-p-toluenesulfonate
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][NH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(Cl)Cl.[CH3:14][OH:15]>>[CH2:1]([CH2:8][NH:9][CH:1]1[CH2:2][CH2:3][O:15][CH2:14][CH2:8]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
tetrahydropyranyl-4-p-toluenesulfonate
Quantity
1.38 g
Type
reactant
Smiles
Step Two
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 70° C. for 4 hours and further at 90° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (Filler

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)CNC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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